Phosphoric acid (3-methylphenyl) phenyl (2,2,2-trifluoro-1-phenylethyl) ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

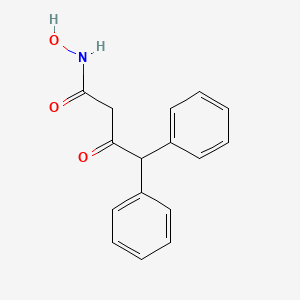

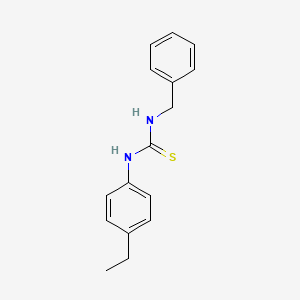

Phosphoric acid (3-methylphenyl) phenyl (2,2,2-trifluoro-1-phenylethyl) ester is an aryl phosphate.

Scientific Research Applications

Esterification and Amidation

Phosphoric acid esters have demonstrated significant efficacy in the field of organic chemistry, particularly in esterification and amidation reactions. For example, (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters are efficient for the esterification of carboxylic acids with alcohols, resulting in selective and high-yield production of corresponding esters (Won et al., 2007). Similarly, (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester is a potent coupling agent for the amidation of carboxylic acids, facilitating the synthesis of amides under mild conditions (Kang et al., 2008).

Deprotection in Organic Synthesis

Aqueous phosphoric acid is a versatile reagent for deprotecting tert-butyl carbamates, esters, and ethers. It offers mild reaction conditions and good selectivity, even in the presence of other acid-sensitive groups. This attribute is particularly useful in complex organic syntheses, such as in the synthesis of clarithromycin derivatives (Li et al., 2006).

Polymerization and Dental Applications

In dentistry, phosphoric acid esters of 2-hydroxyethyl methacrylate are used as components in dentin adhesives. They exhibit the ability to remove the smear layer on dentin and create a strong bond between restorative materials and tooth substance, although their hydrolytic stability is a concern (Zeuner et al., 2002). Moreover, phosphonic acid esters have been investigated as novel thermally latent initiators for the polymerization of glycidyl phenyl ether, demonstrating their potential in the development of new polymeric materials (Kim et al., 1999).

NMR Indicators and Catalysis

Fluorinated amino acids and their methyl esters, such as trifluoro alpha-methylalanines, have been utilized to measure intracellular pH in human lymphocytes using 19F NMR, showcasing the versatility of phosphoric acid esters in analytical chemistry (Taylor & Deutsch, 1983). Additionally, phosphoric acid alkyl diphenyl esters have been synthesized and evaluated as acid catalysts for condensation reactions, offering insights into their catalytic capabilities (Murai et al., 2011).

properties

Product Name |

Phosphoric acid (3-methylphenyl) phenyl (2,2,2-trifluoro-1-phenylethyl) ester |

|---|---|

Molecular Formula |

C21H18F3O4P |

Molecular Weight |

422.3 g/mol |

IUPAC Name |

(3-methylphenyl) phenyl (2,2,2-trifluoro-1-phenylethyl) phosphate |

InChI |

InChI=1S/C21H18F3O4P/c1-16-9-8-14-19(15-16)27-29(25,26-18-12-6-3-7-13-18)28-20(21(22,23)24)17-10-4-2-5-11-17/h2-15,20H,1H3 |

InChI Key |

NJUYNBCHRXCGCK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC(C3=CC=CC=C3)C(F)(F)F |

Canonical SMILES |

CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC(C3=CC=CC=C3)C(F)(F)F |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1226335.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4,5-diphenyl-2-oxazolyl)acetamide](/img/structure/B1226337.png)

![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1226339.png)

![Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester](/img/structure/B1226344.png)

![2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1226346.png)

![5-amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1226349.png)

![4-(2-Oxo-1-pyrrolidinyl)benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1226350.png)

![2-[[2-[5-(4-Morpholinylsulfonyl)-2-thiophenyl]-1-oxoethyl]amino]-5-phenyl-3-thiophenecarboxamide](/img/structure/B1226352.png)